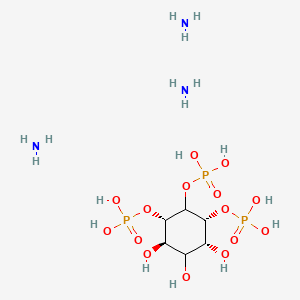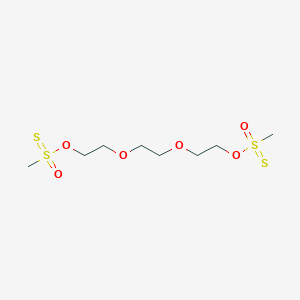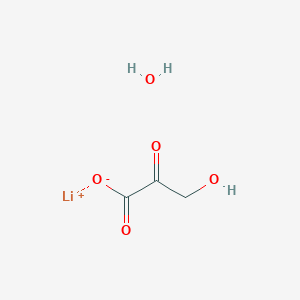
3-羟基丙酮酸锂盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
3-Hydroxypyruvic Acid Lithium Salt has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the synthesis of various compounds.
Biology: It is used in studies related to metabolic pathways, particularly glycolysis and serine biosynthesis.
Medicine: It is used in research related to metabolic disorders and as a potential therapeutic agent.
Industry: It is used in the production of various chemicals and as a standard in analytical chemistry.
作用机制
Target of Action
The primary targets of 3-Hydroxypyruvic Acid Lithium Salt are Triosephosphate isomerase in Plasmodium falciparum and N-acetylneuraminate lyase in Shigella flexneri . These enzymes play crucial roles in various metabolic pathways.
Mode of Action
3-Hydroxypyruvic Acid Lithium Salt interacts with its targets by binding to the active sites of these enzymes. This interaction can lead to changes in the enzyme’s activity, potentially inhibiting or enhancing its function .
Biochemical Pathways
The compound is involved in several biochemical pathways, including Glycine and Serine Metabolism and Non-Ketotic Hyperglycinemia . It is also implicated in several diseases, such as Sarcosinemia and Dihydropyrimidine Dehydrogenase Deficiency (DHPD) .
In the biosynthetic pathway, the glycolytic intermediate 3-phosphoglycerate is converted into phosphohydroxy-pyruvate, in a reaction catalyzed by 3-phosphoglycerate dehydrogenase . Phosphohydroxypyruvate is then metabolized to phosphoserine by phosphohydroxypyruvate aminotransferase, and finally, phosphoserine is converted into L-serine by phosphoserine phosphatase .
Result of Action
The molecular and cellular effects of 3-Hydroxypyruvic Acid Lithium Salt’s action depend on the specific biochemical pathways it influences. For instance, in the Glycine and Serine Metabolism pathway, the compound’s action could potentially affect the levels of glycine and serine in the cell .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxypyruvic Acid Lithium Salt typically involves the neutralization of 3-Hydroxypyruvic Acid with lithium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by evaporation and crystallization .
Industrial Production Methods: Industrial production methods for 3-Hydroxypyruvic Acid Lithium Salt are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves the careful control of reaction conditions to ensure high purity and yield .
化学反应分析
Types of Reactions: 3-Hydroxypyruvic Acid Lithium Salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3-Hydroxy-2-oxopropanoic acid.
Reduction: It can be reduced to form glyceric acid.
Substitution: It can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include amines and alcohols.
Major Products Formed:
Oxidation: 3-Hydroxy-2-oxopropanoic acid.
Reduction: Glyceric acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
相似化合物的比较
3-Hydroxy-2-oxopropanoic Acid: A direct oxidation product of 3-Hydroxypyruvic Acid Lithium Salt.
Glyceric Acid: A reduction product of 3-Hydroxypyruvic Acid Lithium Salt.
Phosphohydroxypyruvic Acid: An intermediate in the serine biosynthesis pathway.
Uniqueness: 3-Hydroxypyruvic Acid Lithium Salt is unique due to its role as an intermediate in multiple metabolic pathways and its versatility in undergoing various chemical reactions. Its lithium salt form enhances its stability and solubility, making it useful in various research applications .
属性
CAS 编号 |
3369-79-7 |
|---|---|
分子式 |
C3H6LiO5 |
分子量 |
129.0 g/mol |
IUPAC 名称 |
lithium;3-hydroxy-2-oxopropanoate;hydrate |
InChI |
InChI=1S/C3H4O4.Li.H2O/c4-1-2(5)3(6)7;;/h4H,1H2,(H,6,7);;1H2 |
InChI 键 |
CFPDNFBANPKYPE-UHFFFAOYSA-N |
SMILES |
[Li+].C(C(=O)C(=O)[O-])O.O |
规范 SMILES |
[Li].C(C(=O)C(=O)O)O.O |
同义词 |
3-Hydroxy-2-oxopropanoic Acid Lithium Salt (1:1); Lithium 3-Hydroxypyruvate; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


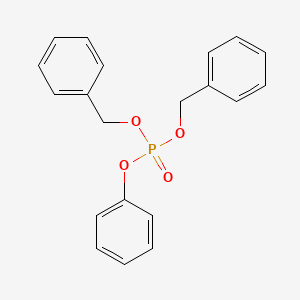

![6-Benzamido-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid Benzhydryl Ester 4-Oxide](/img/structure/B1141973.png)
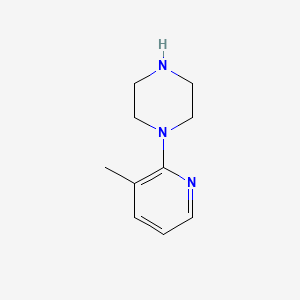

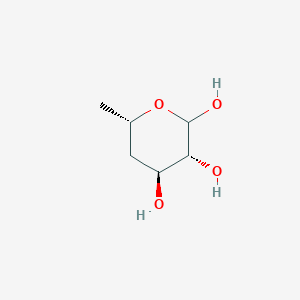
![VIC[mouse reduced]](/img/structure/B1141984.png)
